An In-depth Technical Guide to 3-Nitro-2-butanol: Chemical Properties and Structure
An In-depth Technical Guide to 3-Nitro-2-butanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to 3-Nitro-2-butanol. The information is intended to support research and development activities in the fields of chemistry and pharmaceuticals.
Chemical Structure and Isomerism
3-Nitro-2-butanol is a nitro alcohol with the chemical formula C₄H₉NO₃. Its structure consists of a four-carbon butane backbone with a nitro group (-NO₂) on the third carbon and a hydroxyl group (-OH) on the second carbon. The IUPAC name for this compound is 3-nitrobutan-2-ol.
The presence of two chiral centers at positions C2 and C3 means that 3-Nitro-2-butanol can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The commercially available product is often sold as a mixture of these isomers. The relationship between these stereoisomers is depicted below.
Caption: Stereoisomeric relationships of 3-Nitro-2-butanol.
Physicochemical Properties
The key physical and chemical properties of 3-Nitro-2-butanol are summarized in the table below. These properties are essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉NO₃ | |
| Molecular Weight | 119.12 g/mol | |
| CAS Number | 6270-16-2 | |
| Appearance | Clear colourless to light yellow liquid | |
| Density | 1.1 g/mL at 25 °C | |
| Boiling Point | 55 °C at 0.5 mmHg | |
| 92 °C | ||
| 174-176 °C | ||
| Melting Point | 21.25 °C (estimate) | |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Refractive Index | n20/D 1.441 | |
| InChI Key | OJVOGABFNZDOOZ-UHFFFAOYSA-N | |
| SMILES | CC(C(C)O)--INVALID-LINK--[O-] | |
| Synonyms | 2-Butanol, 3-nitro-; 2-Nitrobutan-3-ol |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 3-Nitro-2-butanol are critical for its application in research.
Two primary methods for the synthesis of 3-Nitro-2-butanol are the nitration of 2-butanol and the Henry reaction.
Protocol 1: Nitration of 2-Butanol
This method involves the electrophilic substitution of a hydrogen atom in 2-butanol with a nitro group.
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Reagents: 2-butanol, concentrated nitric acid, concentrated sulfuric acid.
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Procedure: a. Prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to concentrated nitric acid, while keeping the mixture cool in an ice bath. b. Cool the 2-butanol to a low temperature (e.g., 0-5 °C). c. Slowly add the cold nitrating mixture to the 2-butanol with vigorous stirring, ensuring the temperature does not rise significantly to minimize side reactions like oxidation. d. After the addition is complete, allow the reaction to proceed at a controlled low temperature for a specified time. e. Quench the reaction by pouring the mixture over crushed ice. f. Extract the product with a suitable organic solvent (e.g., diethyl ether). g. Wash the organic layer with a dilute basic solution (e.g., sodium bicarbonate) to neutralize excess acid, followed by a wash with brine. h. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. i. Purify the crude product via fractional distillation.
Protocol 2: Henry (Nitroaldol) Reaction
This is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde.
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Reagents: Nitroethane, acetaldehyde, a base catalyst (e.g., sodium hydroxide, potassium carbonate).
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Procedure: a. Dissolve nitroethane in a suitable solvent. b. Add the base catalyst to the solution and stir to form the nitronate anion. c. Cool the mixture in an ice bath. d. Slowly add acetaldehyde to the reaction mixture. e. Allow the mixture to stir at a low temperature for several hours until the reaction is complete (monitored by TLC). f. Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the alkoxide and yield 3-Nitro-2-butanol. g. Extract the product with an organic solvent. h. Wash, dry, and concentrate the organic phase as described in the nitration protocol. i. Purify the product by distillation or column chromatography.
Caption: General workflow for Henry reaction synthesis and purification.
FTIR spectroscopy is used to identify the functional groups present in 3-Nitro-2-butanol.
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Instrumentation: A standard FTIR spectrometer.
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Sample Preparation (Neat): a. Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. b. Place a single drop of the liquid 3-Nitro-2-butanol sample onto one salt plate. c. Carefully place the second salt plate on top, spreading the liquid into a thin film.
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Data Acquisition: a. Place the salt plate assembly into the spectrometer's sample holder. b. Acquire a background spectrum of the empty spectrometer. c. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
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Analysis: a. Identify characteristic absorption bands. Expect a broad peak around 3400 cm⁻¹ for the O-H stretch of the alcohol and strong peaks around 1550 cm⁻¹ and 1370 cm⁻¹ corresponding to the asymmetric and symmetric N-O stretches of the nitro group, respectively.
3-Nitro-2-butanol has been used as a substrate to study enzymes like nitroalkane oxidase and in drug metabolism research involving liver microsomes.
Protocol: In Vitro Enzyme Activity Assay (General)
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Reagents: Purified enzyme (e.g., nitroalkane oxidase from Fusarium oxysporum), 3-Nitro-2-butanol substrate solution, appropriate buffer solution, and any necessary cofactors.
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Procedure: a. Prepare a reaction mixture containing the buffer and enzyme solution in a cuvette or microplate well. b. Initiate the reaction by adding a specific concentration of the 3-Nitro-2-butanol substrate. c. Monitor the reaction progress over time using a spectrophotometer. This could involve measuring the disappearance of a cofactor (e.g., NADH) or the appearance of a product at a specific wavelength. d. The rate of the reaction can be calculated from the change in absorbance over time. e. Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reactions.
Safety and Handling
3-Nitro-2-butanol is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.
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Hazard Statements: H315, H319, H335.
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing fumes or vapors.
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Store in a cool, dry place away from incompatible materials. It is classified as a combustible liquid.
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First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
